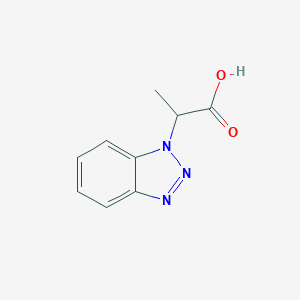

2-苯并三唑-1-基丙酸

货号 B056712

CAS 编号:

4144-65-4

分子量: 191.19 g/mol

InChI 键: MCHYXZGLOIXABY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

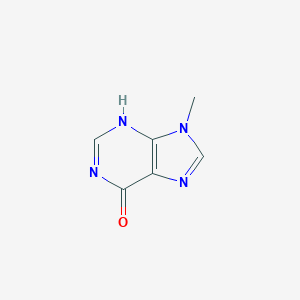

2-Benzotriazol-1-yl-propionic acid is a compound with the molecular formula C9H9N3O2 . It is a new N,O,N’-tridentate ligand . The compound is V-shaped with the mean plane through the benzotriazole system inclined by 67.7 (1)° to the mean plane through the benzene ring .

Synthesis Analysis

The synthesis of 2-Benzotriazol-1-yl-propionic acid involves a variety of reactions . For instance, alanine was condensed with 1-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl) 2-chloroethanone to yield 2-{[2-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid .Molecular Structure Analysis

The molecular structure of 2-Benzotriazol-1-yl-propionic acid is characterized by a benzotriazole system that is planar to within 0.013 (2) Å . The compound has an average mass of 191.187 Da and a monoisotopic mass of 191.069473 Da .Chemical Reactions Analysis

Benzotriazole derivatives, including 2-Benzotriazol-1-yl-propionic acid, can easily be introduced into a molecule by a variety of reactions, activating it toward numerous transformations . For example, the reaction of 1-(benzotriazol-1-yl)-3-phenylpropynone with substituted 2-aminopyridines, 2-picolines, and 2-methylquinoline afforded pyrido[1,2-a]pyrimidin-2-ones .科学研究应用

Construction of Pharmacologically Important Heterocyclic Skeletons

- Summary of Application : Benzotriazole methodology is recognized as a versatile, useful, and successful synthesis protocol. It has grown from an obscure level to very high popularity, since benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

- Methods of Application : The synthesis of 2-(benzotriazol-1-yl)-2H-azirines has been achieved in good yield by reacting with hydroxylamine and then with tosyl chloride followed by cyclization through a Neber reaction .

- Results or Outcomes : This methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies. Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions .

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

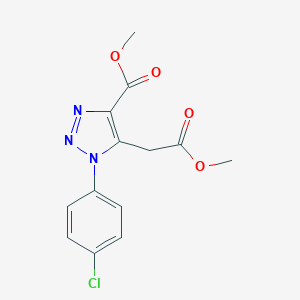

- Summary of Application : The aza-Michael reaction of benzotriazole with methyl acrylate was reported to form N-1 and N-2 adducts in a mixture of benzotriazol-1-yl-propionic and benzotriazol-2-yl-propionic acid methyl esters .

- Methods of Application : The aza-Michael reaction of benzotriazole with methyl acrylate was reported to form N-1 and N-2 adducts in a mixture of benzotriazol-1-yl-propionic and benzotriazol-2-yl-propionic acid methyl esters by using anhydrous potassium phosphate (K3PO4) as a catalyst .

- Results or Outcomes : The 1,4-conjugated aza-Michael addition of benzotriazole to dienones was achieved .

Preparation of Imidoylbenzotriazoles

- Summary of Application : Imidoylbenzotriazoles are important intermediates in organic synthesis. They can be prepared from amides and chlorotriphenylphosphonium benzotriazolate .

- Methods of Application : The preparation of imidoylbenzotriazoles involves the reaction of amides with chlorotriphenylphosphonium benzotriazolate .

- Results or Outcomes : The resulting imidoylbenzotriazoles can be used as intermediates in the synthesis of a variety of organic compounds .

Antibacterial Applications

- Summary of Application : The introduction of a 2-aminobenzotriazole group in levofloxacin improved its antibacterial behavior .

- Methods of Application : The 2-aminobenzotriazole group was introduced into levofloxacin, a widely used antibiotic .

- Results or Outcomes : The modified levofloxacin showed improved antibacterial behavior via interactions with the target enzymes or direct penetration into bacteria .

Proteomics Research

- Summary of Application : “2-Benzotriazol-1-yl-propionic acid” is used in proteomics research .

- Methods of Application : The specific methods of application in proteomics research are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Synthesis of Tolbutamide

- Summary of Application : Benzotriazole derivatives are used in the synthesis of Tolbutamide, a drug used to treat type 2 diabetes .

- Methods of Application : The synthesis involves the reaction of 1-chlorobenzotriazole and isonitriles .

- Results or Outcomes : The outcome is the successful synthesis of Tolbutamide .

属性

IUPAC Name |

2-(benzotriazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6(9(13)14)12-8-5-3-2-4-7(8)10-11-12/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHYXZGLOIXABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281648 | |

| Record name | α-Methyl-1H-benzotriazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Benzotriazol-1-yl-propionic acid | |

CAS RN |

4144-65-4 | |

| Record name | α-Methyl-1H-benzotriazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-1H-benzotriazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)